7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Description
7,7-Dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a tricyclic heterocyclic compound featuring a pyrido-benzodiazepinone scaffold. This structure combines a pyridine ring fused with a benzodiazepine core, substituted at position 10 with a pyridin-3-yl group and at position 7 with two methyl groups. The compound is synthesized via the reaction of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with aromatic aldehydes, as demonstrated in studies by Tonkikh et al. (2004) .
Properties
IUPAC Name |
9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-19(2)9-14-16(15(24)10-19)17(12-5-3-7-20-11-12)23-18-13(22-14)6-4-8-21-18/h3-8,11,17,22H,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPPQBBNJPWSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CN=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is to start with a suitable pyridine derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality, with rigorous purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties, such as its potential use as an anxiolytic or sedative. In industry, it might find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring modifications in the aryl substituent at position 10, variations in the heterocyclic core, and related pharmacological derivatives.
10-Aryl Substituted Pyrido-Benzodiazepinones
The parent scaffold allows for diverse substitutions at position 10. Key analogs include:
Structural Insights :
- Electron-withdrawing substituents (e.g., nitro, halogen) may reduce aqueous solubility but improve metabolic stability, as seen in halogenated analogs .
Heterocyclic Core Modifications
Compounds with related dibenzo-diazepinone or pyrido-oxazine scaffolds exhibit distinct physicochemical and pharmacological profiles:
Functional Implications :
- The dibenzo-diazepinone analog () introduces a fused benzene ring, likely increasing rigidity and altering binding affinity compared to the target compound’s pyrido-benzodiazepinone core .
- Pharmaceutical impurities (e.g., –8) underscore the importance of substituent positioning in avoiding unintended metabolic pathways .
Biological Activity
7,7-Dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound belonging to the benzodiazepine family. Its unique structure features a fused ring system that includes both a pyridine and a benzodiazepine core. This compound has garnered attention for its potential biological activities and applications in various fields of research.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 76132-30-4 |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The benzodiazepine class is well-known for its anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. Recent research indicates that derivatives of this compound may exhibit additional activities such as:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures show promising results against various bacterial strains.
- Antitumor Effects : Research has indicated potential anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
- Neuroprotective Effects : Certain derivatives have been studied for their ability to protect neuronal cells from damage.
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various benzodiazepine derivatives on cancer cell lines. The results indicated that compounds similar to 7,7-dimethyl-10-pyridin-3-yl showed significant inhibition of cell proliferation in vitro with IC50 values ranging from 0.5 to 5 µM depending on the specific cancer type.
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MIC) in the range of 0.63–1.26 µM for select derivatives.
The exact mechanisms through which 7,7-dimethyl-10-pyridin-3-yl exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- GABA Receptor Modulation : As with many benzodiazepines, it is hypothesized that this compound may enhance GABAergic transmission leading to anxiolytic effects.
- Cell Cycle Arrest : In cancer studies, it was observed that certain derivatives induce cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
